Superior MAO-B Inhibitory Potency versus Primaquine
Direct cross-study comparison reveals that 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is a far more potent and selective inhibitor of human MAO-B compared to the generic 8-aminoquinoline standard, primaquine [1]. While the target compound achieves an IC50 of 1.13 µM for MAO-B, primaquine shows weak inhibition with an IC50 of 106.75 µM [2]. This represents a 94.5-fold potency advantage for MAO-B blockade, making the target compound a preferential tool for studying MAO-B-dependent metabolic pathways in vitro.
| Evidence Dimension | Recombinant human MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1,130 nM (1.13 µM) |
| Comparator Or Baseline | (RS)-(±)-Primaquine IC50 = 106,750 nM (106.75 µM) |
| Quantified Difference | Target compound is ~94.5-fold more potent at MAO-B than primaquine (106.75 µM / 1.13 µM). |
| Conditions | Both assays use fluorescence-based detection of kynuramine conversion to 4-hydroxyquinoline after 20 min incubation; substrates at 50-80 µM. |
Why This Matters
For experimental systems where specific MAO-B inhibition is required to avoid dietary amine interactions or off-target toxicity via MAO-A, this compound provides a clean, activity-based differentiation that generic primaquine cannot offer.
- [1] BindingDB BDBM50401981. IC50: 1.13E+3 nM for MAO-B. Assay: Inhibition of kynuramine conversion. View Source
- [2] Chaurasiya ND et al. Table 2: IC50 values for inhibition of recombinant human MAO-A and MAO-B. Pharmaceuticals. 2021;14(5):398. View Source
